molecular formula C9H10N2S B2550199 6,7-Dimethylbenzo[d]thiazol-2-amine CAS No. 854057-72-0

6,7-Dimethylbenzo[d]thiazol-2-amine

Cat. No.: B2550199
CAS No.: 854057-72-0
M. Wt: 178.25
InChI Key: JUKJXBKYLUUEOV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethylbenzo[d]thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired benzothiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethylbenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-Dimethylbenzo[d]thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential antidepressant activity.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dimethylbenzo[d]thiazol-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, the compound is believed to exert its effects by modulating neurotransmitter levels in the brain, similar to other antidepressant agents. It may inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethylbenzo[d]thiazol-2-amine is unique due to its specific substitution pattern on the benzothiazole ring. The presence of methyl groups at the 6 and 7 positions can influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to other benzothiazole derivatives .

Properties

IUPAC Name

6,7-dimethyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-5-3-4-7-8(6(5)2)12-9(10)11-7/h3-4H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKJXBKYLUUEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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